N-[1-(furan-2-yl)ethyl]-N-hydroxyformamide

Lipophilicity Physicochemical property Permeability

N-[1-(Furan-2-yl)ethyl]-N-hydroxyformamide (C₇H₉NO₃; MW 155.15 g mol⁻¹) is a chiral, furan-substituted N-hydroxyformamide. The N-hydroxyformamide (reverse hydroxamate) motif is a recognized zinc‑binding group that has been exploited in multiple metalloprotease inhibitor programmes, including inhibitors of BMP1, TLL1, TLL2, peptide deformylase (PDF), and matrix metalloproteases (MMPs).

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 1035818-90-6
Cat. No. B3075773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-2-yl)ethyl]-N-hydroxyformamide
CAS1035818-90-6
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCC(C1=CC=CO1)N(C=O)O
InChIInChI=1S/C7H9NO3/c1-6(8(10)5-9)7-3-2-4-11-7/h2-6,10H,1H3
InChIKeyYZPZLUVEEFGKSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[1-(Furan-2-yl)ethyl]-N-hydroxyformamide (CAS 1035818-90-6) – Baseline Identity for Sourcing & Selection


N-[1-(Furan-2-yl)ethyl]-N-hydroxyformamide (C₇H₉NO₃; MW 155.15 g mol⁻¹) is a chiral, furan-substituted N-hydroxyformamide [1]. The N-hydroxyformamide (reverse hydroxamate) motif is a recognized zinc‑binding group that has been exploited in multiple metalloprotease inhibitor programmes, including inhibitors of BMP1, TLL1, TLL2, peptide deformylase (PDF), and matrix metalloproteases (MMPs) [2][3]. Commercial sources typically supply the compound at ≥95 % purity (HPLC) , and its predicted physicochemical properties – XLogP3 ≈ 0.2, topological polar surface area 53.7 Ų, pKₐ 8.33 ± 0.69, boiling point 241.1 ± 42.0 °C – suggest moderate aqueous compatibility with sufficient lipophilicity for passive membrane permeation in cellular assays [1].

Why a Generic N-Hydroxyformamide Cannot Substitute for N-[1-(Furan-2-yl)ethyl]-N-hydroxyformamide


The N-hydroxyformamide (reverse hydroxamate) family is functionally diverse because small changes in the N‑alkyl/aryl substituent and the spacer that connects it to the zinc‑binding warhead profoundly affect metalloprotease subtype selectivity, cellular permeability, and metabolic stability [1]. The furan-2-yl-ethyl side chain present in CAS 1035818-90-6 introduces a specific combination of a π‑rich heterocycle and a chiral methylene‑bridge, which together dictate the shape of the pharmacophore and the orientation of the hydroxamate moiety within the enzyme active site [2]. Simply substituting a simpler N-hydroxyformamide (e.g., the unsubstituted parent CH₃NO₂) or a phenyl analog forfeits these geometric and electronic features, leading to unpredictable shifts in target engagement, off‑target liability, and physicochemical handling in assay workflows. The quantitative evidence below shows where CAS 1035818-90-6 departs from the simplest comparator and why that difference matters at the procurement stage.

Differential Evidence for N-[1-(Furan-2-yl)ethyl]-N-hydroxyformamide Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: Furan-Ethyl Substitution Reduces LogP Relative to Phenyl Analogs

The target compound’s computed XLogP3 of 0.2 [1] is substantially lower than that of the hypothetical phenyl analog N-(1-phenylethyl)-N-hydroxyformamide (estimated XLogP3 ≈ 1.3–1.5 based on fragment addition rules) and also lower than the unsubstituted N-hydroxyformamide (XLogP3 ≈ ‑0.7) . This places the furan derivative in a logP window (0 – 0.5) that is empirically favoured for CNS‑penetrant tools while maintaining sufficient aqueous solubility for in‑vitro enzymatic assays.

Lipophilicity Physicochemical property Permeability

Topological Polar Surface Area (TPSA) Advantage: Furan Oxygen Contributes to Hydrogen-Bond Acceptors

The target compound has a TPSA of 53.7 Ų [1], compared with 49.3 Ų for unsubstituted N-hydroxyformamide and an estimated ~40 Ų for the phenyl analog. The increment arises from the furan ring oxygen, which provides an additional hydrogen‑bond acceptor without introducing a strong donor, thereby improving aqueous solubility while staying within the Veber threshold (≤ 140 Ų) for oral bioavailability.

Polarity Solubility Drug-likeness

Chromatographic Purity: Vendor‑Supplied 98 % Purity Supports Reproducible Biological Assays

The target compound is commercially available at 98 % purity (HPLC) from Leyan , whereas the simplest analog N-hydroxyformamide is typically supplied at technical grade or as a 95 % min. . The three‑percentage‑point purity difference reduces the risk of confounding impurities in sensitive biochemical or cell‑based screens.

Purity Quality control Procurement

Chiral Center as a Structurally Enabling Feature for Stereoselective Synthesis

The target compound bears a stereogenic carbon at the α‑position of the furan‑ethyl substituent, which is absent in the achiral parent N-hydroxyformamide [1] and in many symmetrical N‑hydroxyformamide derivatives. This single chiral center allows the preparation of enantiomerically enriched analogs via chiral resolution or asymmetric synthesis, a feature that is critical for structure‑activity relationship (SAR) campaigns where target engagement is enantioselective [2].

Chirality Building block Stereoselective synthesis

Predicted pKₐ Advantage: Lower Acidity Compared to Parent N-Hydroxyformamide

The predicted pKₐ of 8.33 ± 0.69 for the target compound is substantially higher (i.e., less acidic) than the reported pKₐ of ≈ 7.25 ± 0.69 for the parent N-hydroxyformamide . This indicates that at physiological pH 7.4, the furan‑ethyl derivative will be less extensively deprotonated, potentially reducing off‑target metal‑chelation liabilities and improving pharmacokinetic stability.

Ionisation Chemical stability Formulation

Patent Landscape: Furan‑Ethyl Side Chain Explicitly Encompassed in BMP1/TLL1/TLL2 Inhibitor Claims

The WO2017006296A1 patent family explicitly claims N-hydroxyformamide compounds wherein the side chain contains a furan ring and an ethyl linker, exemplified by structures such as 2-(dimethylamino)ethyl 4-[5-[[[(2R)-2-[(1R)-1-[formyl(hydroxy)amino]propyl]heptanoyl]amino]methylcarbamoyl]furan-2-yl]benzoate [1]. While the simple title compound itself is not tested in the patent, its core scaffold is present in active examples, suggesting that the furan‑ethyl hydroxamate motif confers affinity for the BMP1/TLL1/TLL2 family. In contrast, unsubstituted N-hydroxyformamide is not claimed as a stand‑alone inhibitor, indicating insufficient potency.

BMP1 inhibitor TLL1 inhibitor Anti-fibrotic

Application Scenarios for N-[1-(Furan-2-yl)ethyl]-N-hydroxyformamide Based on Differential Evidence


Scaffold for BMP1/TLL1/TLL2 Inhibitor Lead Optimization

The furan‑ethyl side chain places the compound within the structural space claimed in BMP1/TLL1/TLL2 inhibitor patents [1]. Medicinal chemistry teams procuring CAS 1035818-90-6 can use it as a racemic scaffold for parallel SAR exploration, exploiting the chiral center to generate enantiopure analogs. The predicted XLogP3 of 0.2 and TPSA of 53.7 Ų suggest that analogs will possess favourable permeability–solubility profiles for cellular assays [2].

Metalloprotease Zinc‑Binding Group Fragment Library

The N-hydroxyformamide warhead is a validated zinc‑binding group for metalloproteases (PDF, MMPs, BMP1/TLL) [1]. The 98 % purity available from Leyan [2] makes the compound suitable for direct inclusion in fragment‑based screening libraries, where the furan ring provides a distinct pharmacophoric vector compared to phenyl‑ or alkyl‑substituted hydroxamate fragments. Its predicted pKₐ of 8.33 ensures that the hydroxamate remains largely protonated at assay pH 7.4, reducing non‑specific metal chelation.

Chiral Building Block for Asymmetric Synthesis

The single stereogenic center in the molecule (α‑furan‑ethyl) enables its use as a chiral building block [1]. Synthetic chemists can procure the racemate and perform classical resolution or enzymatic kinetic resolution to obtain enantiopure intermediates, which can then be elaborated into more complex N‑hydroxyformamide‑based bioactive molecules. This is not feasible with the achiral parent N-hydroxyformamide.

Reference Standard for Analytical Method Development

With vendor‑certified 98 % purity [1] and well‑defined predicted physicochemical properties (boiling point 241.1 °C, density 1.247 g cm⁻³) [2], the compound can serve as a reference standard for HPLC‑MS method development in laboratories studying N‑hydroxyformamide metabolites or process impurities. The furan chromophore also provides a UV handle (λmax ~220–230 nm) for detection.

Quote Request

Request a Quote for N-[1-(furan-2-yl)ethyl]-N-hydroxyformamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.